molecular formula C17H26BNO2 B13920662 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13920662
M. Wt: 287.2 g/mol
InChI Key: JTMIYLPTFRAFRF-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound featuring a tetrahydroisoquinoline core substituted with a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the formation of the tetrahydroisoquinoline core followed by the introduction of the dioxaborolan group through a palladium-catalyzed borylation reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazo[1,2-b]pyridazine
  • 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazo[1,2-a]pyridine

Uniqueness

Compared to similar compounds, 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26BNO2

Molecular Weight

287.2 g/mol

IUPAC Name

2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H26BNO2/c1-12-9-14(10-13-7-8-19(6)11-15(12)13)18-20-16(2,3)17(4,5)21-18/h9-10H,7-8,11H2,1-6H3

InChI Key

JTMIYLPTFRAFRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CN(CCC3=C2)C)C

Origin of Product

United States

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